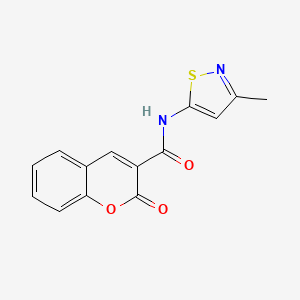
N-(3-methylisothiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylisothiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide is a compound that combines the structural features of isothiazole and chromene. Isothiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . Chromenes, on the other hand, are known for their antioxidant and anti-inflammatory properties . The combination of these two moieties in a single molecule can potentially lead to a compound with a wide range of biological activities.
Preparation Methods
The synthesis of N-(3-methylisothiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:
Formation of the isothiazole ring: This can be achieved by the lithiation of isothiazole with n-butyllithium at C-5, followed by quenching with an electrophile.
Formation of the chromene ring: This can be synthesized through the cyclization of a suitable precursor under acidic or basic conditions.
Coupling of the isothiazole and chromene rings: This can be done through a condensation reaction between the two rings in the presence of a coupling agent such as EDCI or DCC.
Chemical Reactions Analysis
N-(3-methylisothiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various types of chemical reactions:
Scientific Research Applications
N-(3-methylisothiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-methylisothiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide is not fully understood. it is believed that the compound exerts its effects by interacting with specific molecular targets and pathways. For example, the isothiazole moiety may interact with enzymes involved in microbial metabolism, while the chromene moiety may interact with antioxidant pathways .
Comparison with Similar Compounds
N-(3-methylisothiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds such as:
Properties
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c1-8-6-12(20-16-8)15-13(17)10-7-9-4-2-3-5-11(9)19-14(10)18/h2-7H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHVXJWKHUSPRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
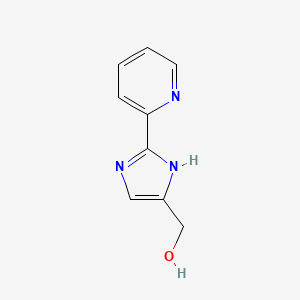
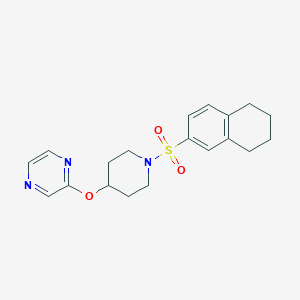
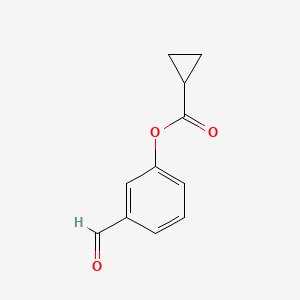
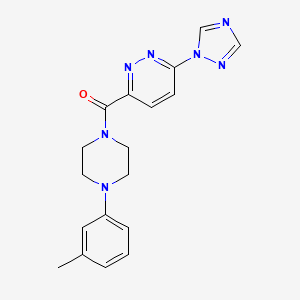
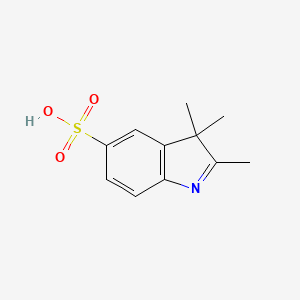
![3-(3-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}-3-oxopropyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2497112.png)
![N-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-N-methylprop-2-yn-1-amine](/img/structure/B2497113.png)
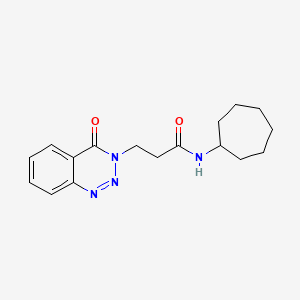
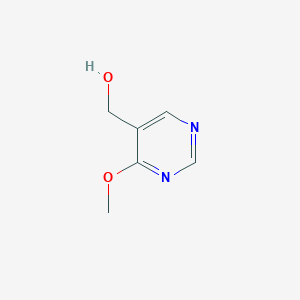
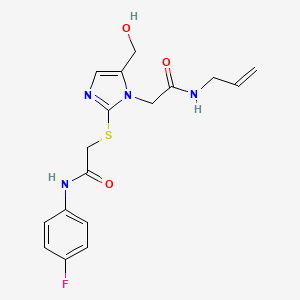
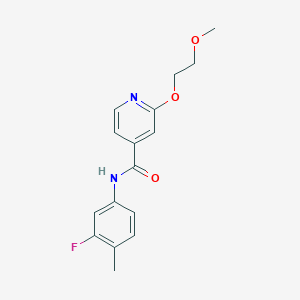
![[1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine](/img/structure/B2497122.png)

![2-(BENZYLSULFANYL)-N-(2-METHOXYPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2497125.png)
